5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione
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Overview
Description
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is a highly functionalized pyrimidine derivative. Pyrimidine derivatives are of significant importance in the life-science industries due to their diverse applications in medicinal chemistry, agrochemicals, and material science
Scientific Research Applications
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are of great importance to the life-science industries .
Mode of Action
It’s known that 5-chloro-2,4,6-trifluoropyrimidine, a related compound, can be used as a core scaffold for the synthesis of functionalised pyrimidine systems . The reactions involve nucleophilic aromatic substitution processes .
Biochemical Pathways
The synthesis of pyrimidine rings most commonly involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .
Result of Action
It’s known that many pyrimidine derivatives have been used for various medicinal applications .
Action Environment
It’s known that the synthesis of functionalised pyrimidine systems using 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold involves reactions with a range of nitrogen-centered nucleophiles in acetonitrile at 0 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions are often carried out under controlled conditions to ensure regioselectivity and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for scalability and safety. For example, the synthesis might include nitration and reduction steps, which are critical and hazardous, requiring careful control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nitrogen-centered nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary and secondary amines, acetonitrile, and DIPEA as a hydrogen fluoride scavenger . Reactions are typically carried out at low temperatures (e.g., 0°C) to control the reactivity and selectivity of the process.
Major Products Formed
The major products formed from the reactions of this compound include various 4-amino derivatives, which can be isolated in acceptable yields .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: This compound is similar in structure but lacks the amino and thione groups, making it less versatile in certain applications.
4-Amino-2,6-dichloropyrimidine: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFDKSHBPFNSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408620 |
Source
|
Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-59-0 |
Source
|
Record name | NSC57025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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